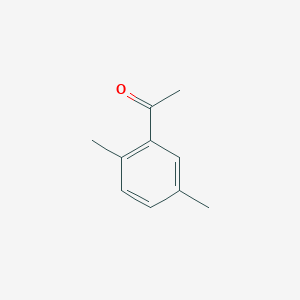

2',5'-Dimethylacetophenone

描述

Evolution of Research on Substituted Acetophenone (B1666503) Derivatives

Substituted acetophenones are a class of organic compounds characterized by an acetophenone structure with one or more hydrogen atoms on the phenyl ring replaced by other functional groups. These compounds are of significant interest in organic chemistry and serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. bas.bgsemanticscholar.org The evolution of research in this area reflects the broader advancements in synthetic organic chemistry, moving from classical methods to more efficient and environmentally benign catalytic systems.

Historically, the most common method for synthesizing substituted acetophenones has been the Friedel-Crafts acylation. bas.bgresearchgate.net This reaction typically involves the acylation of a substituted benzene (B151609) ring with an acyl halide or anhydride (B1165640) in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). researchgate.netpsu.edu While effective, this traditional approach suffers from drawbacks, including the generation of large amounts of corrosive waste and the difficulty of catalyst recovery. psu.edu

In response to these limitations, research has evolved towards the development of catalytic Friedel-Crafts acylations. Significant efforts have been invested in finding reusable and more active catalysts. Lanthanide triflates, for instance, have been explored as water-stable, recoverable catalysts, although they often require highly electron-rich aromatic substrates to be effective. psu.edu Further innovation led to the discovery that additives like lithium perchlorate (B79767) (LiClO₄) can accelerate these reactions, enhancing the catalytic activity of lanthanide triflates and allowing for their reuse. psu.edu The investigation into various substituted benzenes has demonstrated that these newer catalytic systems can produce single acetylated products with high selectivity. psu.edu

The functional importance of substituted acetophenones has also driven research. They are precursors for synthesizing various heterocyclic compounds like pyrazole (B372694) derivatives and chromones, as well as chalcones. In the realm of life sciences, naturally occurring and synthetic acetophenone derivatives are analyzed as promising agrochemicals, including herbicides, and as valuable scaffolds for drug discovery and development. semanticscholar.org For example, derivatives have been used to synthesize drugs such as the hypnotic-sedative zolpidem and the antifungal oxiconazole. semanticscholar.org The study of monosubstituted acetophenone thiosemicarbazones as potent enzyme inhibitors further highlights the ongoing evolution and diversification of research into this versatile class of compounds. mdpi.comnih.gov

Specific Historical Studies on 2',5'-Dimethylacetophenone and its Early Investigations

This compound, a member of the substituted acetophenone family, has been a subject of study primarily through its synthesis via the Friedel-Crafts acylation of p-xylene (B151628). researchgate.netresearchgate.net This reaction, which uses an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, is a classic example of electrophilic aromatic substitution. researchgate.net The methyl groups on the p-xylene ring direct the incoming acetyl group, leading to the formation of 1-(2,5-dimethylphenyl)ethanone.

One of the early and notable investigations into the chemical properties of this compound was a 1952 study on its nitration. This research provided insight into the orientation of electrophilic substitution on the dimethyl-substituted aromatic ring. sigmaaldrich.com Later studies, such as one from 1976, explored the photoenolization of ortho-alkyl-substituted acetophenones, which would include this compound, contributing to the understanding of their photochemical behavior. sigmaaldrich.com

The compound has frequently been synthesized as a model substrate to test and optimize new catalytic systems for Friedel-Crafts reactions. For example, research has demonstrated its production using scandium triflate [Sc(OTf)₃] and lithium perchlorate (LiClO₄) as a reusable catalyst system, achieving high yields. psu.edu It has also been prepared using phosphotungstic acid in an ionic liquid, although this system showed lower yields for benzene-ring derived compounds compared to naphthalene (B1677914) derivatives. bas.bg

The structural and physical properties of this compound have been well-characterized over the years. Detailed spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are available in various chemical databases. chemicalbook.comnist.govnist.gov This information is fundamental for its identification and for understanding its chemical structure and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O nist.gov |

| Molecular Weight | 148.20 g/mol nist.govsigmaaldrich.com |

| CAS Number | 2142-73-6 nist.gov |

| Appearance | Colorless, clear liquid researchgate.net |

| Density | 0.988 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 195 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.529 sigmaaldrich.com |

| Flash Point | 96 °C (closed cup) sigmaaldrich.com |

Table 2: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 7.472 |

| B | 7.150 |

| C | 7.089 |

| D | 2.534 |

| E | 2.462 |

| F | 2.335 |

Solvent: CDCl₃, Frequency: 399.65 MHz. chemicalbook.com

Table 3: Mass Spectrometry Data for this compound

| m/z | Intensity |

|---|---|

| 43 | 1000 |

| 133 | 873 |

| 148 | 449 |

| 105 | 321 |

| 77 | 158 |

| 91 | 149 |

| 134 | 129 |

| 103 | 100 |

| 51 | 89 |

| 79 | 86 |

Source: NIST Mass Spectrometry Data Center. nist.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBVLVKQQRRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062202 | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-73-6 | |

| Record name | 1-(2,5-Dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-Dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9C3B7KVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 ,5 Dimethylacetophenone and Its Derivatives

Synthesis of 2',5'-Dimethylacetophenone as a Building Block

This compound is primarily synthesized via the Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution method involves the reaction of p-xylene (B151628) with an acylating agent, typically acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. acs.orgchemsrc.com Anhydrous aluminum chloride (AlCl₃) is the most commonly used catalyst for this transformation.

The reaction mechanism begins with the activation of the acetyl chloride by the aluminum chloride catalyst to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of p-xylene. The methyl groups on the xylene ring are activating and direct the incoming acyl group to the ortho and para positions. Given that the para position is already occupied by a methyl group, the acylation occurs at one of the positions ortho to a methyl group, leading to the formation of this compound. A final deprotonation step restores the aromaticity of the ring.

Table 1: Reactants and Catalyst for the Synthesis of this compound

| Role | Compound Name | Chemical Formula |

| Aromatic Substrate | p-Xylene | C₈H₁₀ |

| Acylating Agent | Acetyl Chloride | CH₃COCl |

| Catalyst | Aluminum Chloride | AlCl₃ |

| Product | This compound | C₁₀H₁₂O |

Synthesis of Chalcone (B49325) Derivatives from this compound via Condensation Reactions

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for flavonoids and other biologically active heterocyclic compounds. They are widely synthesized using the Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation. acs.orggoogle.com In this context, this compound serves as the ketone component, which reacts with various substituted aromatic aldehydes. cdnsciencepub.com

The synthesis is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in an alcoholic solvent like ethanol (B145695). cdnsciencepub.com The base abstracts an acidic α-proton from the methyl group of the acetophenone (B1666503), generating a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxy ketone, which readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the final α,β-unsaturated ketone, the chalcone derivative. cdnsciencepub.com The yields for these reactions are often high, exceeding 90%. cdnsciencepub.com

Table 2: General Scheme for Chalcone Synthesis from this compound

| Reactant 1 | Reactant 2 | Conditions | Product Class |

| This compound | Substituted Benzaldehyde (B42025) | NaOH, Ethanol | Substituted (2E)-1-(2,5-dimethylphenyl)-3-aryl-prop-2-en-1-one |

Preparation of Redox-Active Alkyl-Substituted Aryldioxobutanoic Acids utilizing this compound

This compound is a key starting material for the synthesis of alkyl-substituted aryldioxobutanoic acids, which are noted for their redox activity. rsc.org The core of this synthesis is a Claisen condensation reaction between the ketone (this compound) and a diester, most commonly diethyl oxalate. orgsyn.orgsciencemadness.org

The reaction is performed under basic conditions, using a strong base such as sodium hydride or sodium ethoxide. The base deprotonates the α-carbon of the this compound, forming an enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate results in the displacement of an ethoxide leaving group, forming an ethyl 2-(2,5-dimethylphenyl)-2,4-dioxobutanoate. This resulting β-dicarbonyl compound is acidic and is readily deprotonated by the base in the reaction mixture. A final acidic workup is required to protonate the enolate and yield the neutral product. The resulting aryldioxobutanoic acid ester contains the characteristic 1,3-dicarbonyl moiety, which contributes to its redox properties.

Table 3: Key Reagents for Aryldioxobutanoic Acid Ester Synthesis

| Starting Ketone | Reagent | Base | Product Type |

| This compound | Diethyl Oxalate | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Ethyl 2-(2,5-dimethylphenyl)-2,4-dioxobutanoate |

Synthesis of Antimicrobial Imidazo[1,2-a]pyridine (B132010) Derivatives involving this compound

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds known for their wide range of biological activities, including antimicrobial properties. bio-conferences.org A prevalent method for their synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org this compound can be readily converted into the required α-haloketone intermediate.

The synthesis is a two-step process:

α-Bromination: this compound is first subjected to α-bromination. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like acetic acid or dioxane. benthamdirect.comnajah.edugoogle.com The reaction selectively replaces one of the hydrogen atoms on the methyl group adjacent to the carbonyl with a bromine atom, yielding 2-bromo-1-(2,5-dimethylphenyl)ethanone.

Cyclocondensation: The resulting α-bromoketone is then reacted with a 2-aminopyridine derivative. bio-conferences.orgsci-hub.se The reaction proceeds via an initial nucleophilic substitution, where the pyridine (B92270) ring nitrogen of 2-aminopyridine attacks the carbon bearing the bromine atom, displacing the bromide ion. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. sci-hub.se One-pot procedures starting directly from the ketone have also been developed, where the α-bromination and cyclocondensation occur in the same reaction vessel. benthamdirect.com

Table 4: Two-Step Synthesis of Imidazo[1,2-a]pyridines

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | N-Bromosuccinimide (NBS) or Br₂ | 2-Bromo-1-(2,5-dimethylphenyl)ethanone |

| 2 | 2-Bromo-1-(2,5-dimethylphenyl)ethanone | 2-Aminopyridine | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine |

Derivatization for Amino Ketone Synthesis from Nitro Precursors

Aromatic amino ketones are valuable synthetic intermediates. A common strategy for their synthesis involves the nitration of an aromatic ketone followed by the selective reduction of the nitro group. acs.org This pathway is applicable to this compound.

The process involves two main steps:

Nitration: this compound is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. acs.org The acetyl group is a meta-directing deactivator, while the two methyl groups are ortho, para-directing activators. The orientation of the incoming nitro group is influenced by the interplay of these directing effects. Research has shown that nitration of 2,5-dimethylacetophenone yields a mixture of the 4-nitro and 6-nitro derivatives. acs.org

Selective Reduction: The resulting nitroacetophenone isomer is then reduced to the corresponding aminoacetophenone. It is crucial to use a reducing agent that selectively reduces the nitro group without affecting the ketone's carbonyl group. acs.orgscispace.com Catalytic hydrogenation can sometimes lead to the reduction of both functional groups. acs.org A classic and effective method is the use of a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl). acs.orgscispace.com This system chemoselectively reduces the nitro group to a primary amine, leaving the ketone moiety intact. The amine is initially formed as a salt and is liberated upon treatment with a base like sodium hydroxide. acs.org

Table 5: Pathway to Amino Ketones from this compound

| Step | Substrate | Key Reagents | Product |

| 1. Nitration | This compound | HNO₃, H₂SO₄ | 4-Nitro-2,5-dimethylacetophenone and/or 6-Nitro-2,5-dimethylacetophenone |

| 2. Reduction | Nitro-2,5-dimethylacetophenone | Sn, HCl | Amino-2,5-dimethylacetophenone |

Chemical Reactivity and Transformation Mechanisms of 2 ,5 Dimethylacetophenone

Electrophilic Aromatic Substitution Reactions

The orientation of electrophilic attack on the aromatic ring of 2',5'-Dimethylacetophenone is influenced by the directing effects of its functional groups. The two methyl groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. This interplay of electronic effects governs the regioselectivity observed in reactions such as nitration.

Nitration Studies and Regioselectivity

The nitration of acetophenones is a classic example of an electrophilic aromatic substitution reaction. The active electrophile is typically the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. nih.gov In the case of dimethylacetophenones, the positions of the methyl and acetyl groups dictate where the nitro group will be introduced. For instance, in the related compound 3,4-dimethylacetophenone, nitration with mixed acid leads to the formation of multiple nitrated products. cdnsciencepub.comingentaconnect.com The activating methyl groups favor electrophilic attack, while the deactivating acetyl group disfavors it, particularly at the ortho and para positions relative to it. cdnsciencepub.com This results in a specific distribution of isomers. cdnsciencepub.com

Analysis of Adduct Formation and Rearomatization Pathways

The nitration of some aromatic compounds, particularly in acetic anhydride (B1165640), can proceed through the formation of diene adducts. cdnsciencepub.com This occurs when the nitronium ion attacks a position on the ring that is already substituted, a process known as ipso attack. cdnsciencepub.comcdnsciencepub.com For example, the nitration of 3,4-dimethylacetophenone in acetic anhydride yields diastereoisomeric adducts. cdnsciencepub.com These adducts are not aromatic and can undergo rearomatization through various pathways. cdnsciencepub.comcdnsciencepub.com

Under weakly acidic conditions, these adducts can eliminate nitrous acid to form aryl acetates. cdnsciencepub.com In more strongly acidic environments, the elimination of acetic acid occurs, accompanied by migration of the nitro group to an adjacent carbon, leading to the formation of nitroaromatic compounds. cdnsciencepub.com The intermediate in this rearomatization is often a cyclohexadienyl cation, which can sometimes be trapped by other nucleophiles present in the reaction mixture. cdnsciencepub.com

Investigation of Nitro Group Shifts (1,2- and 1,3-shifts) during Rearomatization

During the acid-catalyzed rearomatization of the nitro-adducts, the nitro group can migrate to a neighboring carbon atom. cdnsciencepub.com Both 1,2- and 1,3-shifts of the nitro group have been observed. cdnsciencepub.com For example, in the rearomatization of adducts derived from 3,4-dimethylacetophenone, these shifts lead to the formation of the 2-nitro and 5-nitro derivatives of the parent ketone. cdnsciencepub.com The specific pathway and the ratio of the resulting nitro isomers are dependent on the reaction conditions and the structure of the intermediate cyclohexadienyl cation. cdnsciencepub.com

Carbonyl Group Reactivity and Condensation Reactions

The acetyl group of this compound contains a reactive carbonyl group that can participate in a variety of condensation reactions.

Crossed-Aldol Condensation with Substituted Benzaldehydes to form Chalcones

This compound can undergo a crossed-aldol condensation with various substituted benzaldehydes to synthesize chalcones. icm.edu.plresearchgate.net Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that are valuable intermediates in the synthesis of flavonoids and other biologically active molecules. researchgate.net

This reaction, often carried out under basic conditions (e.g., using sodium hydroxide (B78521) in ethanol), involves the formation of an enolate from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). researchgate.net The subsequent dehydration of the β-hydroxy ketone intermediate yields the chalcone (B49325). The synthesis of a series of 2',5'-dimethyl phenyl chalcones has been reported with high yields. researchgate.net

Table 1: Synthesis of Chalcones via Crossed-Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Substituted Benzaldehyde | NaOH/Ethanol (B145695) | Substituted (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one (Chalcone) |

This table illustrates the general reaction for the synthesis of chalcones from this compound.

Mechanisms of Functional Group Interconversion

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.comub.edu These reactions can proceed through various mechanisms, including nucleophilic substitution, oxidation, and reduction. solubilityofthings.com For a molecule like this compound, the ketone functional group can be a starting point for several interconversions.

For example, the carbonyl group can be reduced to a secondary alcohol using hydride reagents. imperial.ac.uk Further reactions could then convert the alcohol into other functional groups like halides or esters through nucleophilic substitution pathways. vanderbilt.edu These transformations are crucial for building more complex molecular architectures from simpler starting materials. solubilityofthings.com

Spectroscopic Characterization in Research of 2 ,5 Dimethylacetophenone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2',5'-dimethylacetophenone. By observing the magnetic behavior of atomic nuclei, NMR provides a precise map of the carbon and hydrogen framework within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in this compound. The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule.

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet or as distinct signals in the downfield region, generally between 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the ring. The methyl protons of the acetyl group (C(O)CH₃) characteristically resonate as a sharp singlet further upfield, usually around 2.5 ppm. The two methyl groups attached to the aromatic ring also produce singlets, with their chemical shifts slightly varying depending on their position relative to the acetyl group. For this compound, these aromatic methyl proton signals are observed at approximately 2.3 to 2.5 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Assignment | Shift (ppm) in CDCl₃ |

|---|---|

| Aromatic H | 7.472 |

| Aromatic H | 7.150 |

| Aromatic H | 7.089 |

| Acetyl CH₃ | 2.534 |

| Aromatic CH₃ | 2.462 |

| Aromatic CH₃ | 2.335 |

Data sourced from ChemicalBook. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acetyl group is the most deshielded and appears significantly downfield, typically in the range of 198-201 ppm. rsc.org The aromatic carbons show a range of chemical shifts between approximately 125 and 139 ppm, with the carbons directly attached to the methyl groups and the acetyl group having distinct shifts from the other ring carbons. The carbon atoms of the two aromatic methyl groups and the acetyl methyl group resonate at the highest field, generally between 20 and 30 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Shift (ppm) in CDCl₃ |

|---|---|

| C=O | 198.3 |

| Aromatic C | 138.3 |

| Aromatic C | 137.2 |

| Aromatic C | 133.8 |

| Aromatic C | 128.7 |

| Aromatic C | 128.4 |

| Aromatic C | 125.6 |

| Acetyl CH₃ | 26.6 |

| Aromatic CH₃ | 21.3 |

Data sourced from The Royal Society of Chemistry. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that correspond to specific bond vibrations.

A strong, sharp absorption band is consistently observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methyl groups give rise to C-H stretching and bending vibrations, which are also observable in the spectrum. The specific pattern of absorption bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for its definitive identification. chemicalbook.comnist.gov

Mass Spectrometry (MS) Applications in Molecular Structure Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (148.2 g/mol ). nist.gov A prominent peak is often observed at m/z 133, which results from the loss of a methyl group ([M-CH₃]⁺), a characteristic fragmentation for acetophenones. Another significant fragment ion appears at m/z 105, corresponding to the [M-COCH₃]⁺ ion, formed by the cleavage of the bond between the carbonyl group and the aromatic ring. The fragmentation pattern serves as a molecular fingerprint, aiding in the confirmation of the structure. chemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions.

The intense absorption bands, typically observed at shorter wavelengths, are attributed to π → π* transitions within the aromatic ring and the carbonyl group. A weaker absorption band, often appearing at longer wavelengths, is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and the substitution pattern on the aromatic ring.

Applications in Advanced Material Synthesis Via 2 ,5 Dimethylacetophenone Derivatives

Research into Novel Material Synthesis utilizing 2',5'-Dimethylacetophenone as a Key Intermediate

This compound serves as a pivotal intermediate in the synthesis of a variety of more complex molecules and advanced materials. Its chemical structure allows for modifications that lead to the creation of derivatives with specific functionalities, which are then used as building blocks in material science. Research has demonstrated its role in the development of organometallic complexes, heterocyclic compounds, and specialized polymers.

One significant area of research involves the synthesis of metal complexes. Derivatives of this compound, such as 2-hydroxy-4,5-dimethylacetophenone, are used to create ligands for transition metal ions. For instance, 2-hydroxy-4,5-dimethylacetophenone can be reacted with various hydrazines to form hydrazone ligands. chemijournal.com These ligands then coordinate with metal ions, such as Cobalt(II), to form stable complexes with specific geometries. chemijournal.com The synthesis involves reacting the acetophenone (B1666503) derivative with a hydrazine (B178648), followed by complexation with a metal salt, often in an alcoholic solvent. chemijournal.com The resulting metal complexes have been characterized using various analytical techniques to confirm their structure and properties. chemijournal.com

Another avenue of material synthesis involves creating organometallic chromium complexes. A route to produce optically pure tricarbonyl-chromium complexed 2,5-dimethylacetophenone has been developed. researchgate.net This process starts from 1-(2,5-dimethylphenyl)ethylamine, which is converted into an azomethine complex. Through regioselective alkylation and subsequent hydrolysis, the desired 2,5-dimethylacetophenone-tricarbonyl-chromium complex is obtained. researchgate.net Such chiral acetophenone complexes are valuable in specialized chemical synthesis.

Furthermore, derivatives of this compound are crucial in synthesizing chalcones. Chalcones are characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system and are known precursors for various heterocyclic compounds. worldwidejournals.com Specifically, 2'-Hydroxy-4',5'-dimethyl acetophenone is reacted with substituted aromatic benzaldehydes in an alkaline medium to produce the corresponding chalcones. worldwidejournals.com The reaction progress is monitored, and the final products are purified and characterized to confirm their chemical structure. worldwidejournals.com

The versatility of this compound as an intermediate is also highlighted in photochemical synthesis. A chlorinated derivative, α-chloro-2,5-dimethylacetophenone, is used in the rapid photochemical synthesis of 6-methyl-1-indanone. psu.edu This process relies on an intramolecular hydrogen transfer and enolization under UV irradiation, presenting a method with mild reaction conditions. psu.edu Substituted indanones are important structural units in organic fluorescent materials and other bioactive molecules. psu.edu

The compound is also recognized as a building block for other functional materials, including redox-active aryldioxobutanoic acids and antimicrobial imidazo[1,2-a]pyridine (B132010) derivatives. chemicalbook.com Its role extends into polymer chemistry, where halogenated derivatives like 2-bromo-4,5-dimethylacetophenone are prepared as intermediates for creating more complex structures, potentially for applications like microporous polymers. cardiff.ac.uk

Detailed Research Findings

Synthesis of Cobalt(II) Hydrazone Complexes

Researchers have successfully synthesized and characterized Cobalt(II) complexes using hydrazone ligands derived from 2-hydroxy-4,5-dimethylacetophenone. The synthesis is a two-step process. First, the ligand is prepared, and then it is reacted with cobalt chloride hexahydrate. chemijournal.com

Ligand Synthesis: 2-hydroxy-4,5-dimethylacetophenone is reacted with a corresponding hydrazine (e.g., phenylhydrazine (B124118) or (2,4-dinitrophenyl)hydrazine) to form the hydrazone ligand. chemijournal.com

Complex Formation: The synthesized ligand is then mixed with cobalt chloride hexahydrate in an ethanol (B145695) solution. The pH is adjusted to 7-8 using sodium hydroxide (B78521), leading to the formation of the colored complex, which is then filtered, washed, and dried. chemijournal.com

Characterization using techniques such as UV-Vis, Infrared spectroscopy, and magnetic susceptibility studies confirmed a 1:2 metal-to-ligand stoichiometry and suggested an octahedral geometry for the Co(II) complexes. chemijournal.com

| Reactant 1 (Ligand Precursor) | Reactant 2 | Metal Salt | Key Condition | Product | Product Color |

|---|---|---|---|---|---|

| (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol | Cobalt Chloride Hexahydrate | CoCl₂·6H₂O | pH 7-8, Ethanol solvent | bis(2-((E)-1-hydrazonoethyl)-4,5-dimethylphenoxy) cobaltdihydrate | Green |

| (E)-4,5-dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol | Cobalt Chloride Hexahydrate | CoCl₂·6H₂O | pH 7-8, Ethanol solvent | bis(4,5-dimethyl-2-((E)-1-(2-phenylhydrazono)ethyl)phenoxy)cobalt dihydrate | Brown |

| (E)-2-(1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4,5-dimethylphenol | Cobalt Chloride Hexahydrate | CoCl₂·6H₂O | pH 7-8, Ethanol solvent | bis(2-((E)-1-(2-(2,4-dinitrophenyl)hydrazono)ethyl)-4,5-dimethylphenoxy)cobaltdihydrate | Reddish brown |

Synthesis of Chalcones

Chalcones have been prepared using 2-Hydroxy-4,5-dimethyl acetophenone and various substituted aromatic benzaldehydes. The reaction is a base-catalyzed condensation reaction (Claisen-Schmidt condensation). worldwidejournals.com

Reaction: Equimolar amounts of 2-Hydroxy-4,5-dimethyl acetophenone and a substituted benzaldehyde (B42025) are stirred in ethanol in the presence of a strong base (50% NaOH). worldwidejournals.com

Work-up: The reaction mixture is poured into ice water and acidified with hydrochloric acid to precipitate the chalcone (B49325) product. The solid is then filtered, washed, and recrystallized from ethanol. worldwidejournals.com

The resulting chalcone structures were confirmed by spectroscopic methods like IR, 1H-NMR, and Mass spectrometry. worldwidejournals.com

| Reactant 1 | Reactant 2 (Substituted Benzaldehyde) | Catalyst | Solvent | Product Name (Systematic) |

|---|---|---|---|---|

| 2-Hydroxy-4,5-dimethyl acetophenone | 2-Chlorobenzaldehyde | NaOH | Ethanol | (E)-1-(2-hydroxy-4,5-dimethylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one |

| 2-Hydroxy-4,5-dimethyl acetophenone | 3-Bromobenzaldehyde | NaOH | Ethanol | (E)-1-(2-hydroxy-4,5-dimethylphenyl)-3-(3-bromophenyl)prop-2-en-1-one |

| 2-Hydroxy-4,5-dimethyl acetophenone | 4-Fluorobenzaldehyde | NaOH | Ethanol | (E)-1-(2-hydroxy-4,5-dimethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

| 2-Hydroxy-4,5-dimethyl acetophenone | 4-Cyanobenzaldehyde | NaOH | Ethanol | (E)-4-(3-(2-hydroxy-4,5-dimethylphenyl)-3-oxoprop-1-en-1-yl)benzonitrile |

Biological and Pharmaceutical Research Prospects of 2 ,5 Dimethylacetophenone Derivatives

Antimicrobial Activities of 2',5'-Dimethylacetophenone Derived Chalcones

Chalcones, which are α,β-unsaturated ketones, derived from this compound have shown notable potential as antimicrobial agents. These compounds are synthesized through a base-catalyzed Crossed-Aldol condensation between this compound and various substituted benzaldehydes. researchgate.net The resulting substituted styryl 2',5'-dimethyl phenyl chalcones have been evaluated for their efficacy against a range of pathogenic bacteria and fungi. researchgate.netresearchgate.net

The core structure of chalcones, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of their biological activity. nih.gov This scaffold makes them promising candidates for developing new drugs to combat multidrug-resistant microbes. nih.govnih.gov Research has shown that substitutions on the aromatic rings of the chalcone (B49325) backbone can significantly modulate their antimicrobial potency. nih.gov

Studies on 2',5'-dimethyl phenyl chalcones have demonstrated their activity against several bacterial strains. researchgate.netresearchgate.net The antimicrobial effects are often attributed to the interaction of the chalcone molecule with microbial enzymes or cellular structures. For instance, some chalcone derivatives have been found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in microorganisms. researchgate.net Molecular docking studies have helped to elucidate the binding interactions between these chalcones and microbial protein targets, highlighting their potential as broad-spectrum antimicrobial agents. researchgate.net

The table below summarizes the antibacterial activity of some substituted styryl 2',5'-dimethyl phenyl ketones, measured by the zone of inhibition.

Table 1: Antibacterial Activity of Substituted Styryl 2',5'-Dimethyl Phenyl Ketones

| Substituent | S. aureus (Zone of Inhibition in mm) | S. typhi (Zone of Inhibition in mm) | E. coli (Zone of Inhibition in mm) | B. subtilis (Zone of Inhibition in mm) |

|---|---|---|---|---|

| H | 14 | 12 | 16 | 14 |

| 4-OCH3 | 12 | 10 | 14 | 12 |

| 4-CH3 | 14 | 12 | 16 | 14 |

| 4-Cl | 16 | 14 | 18 | 16 |

| 4-NO2 | 18 | 16 | 20 | 18 |

| 2-OH | 12 | 10 | 14 | 12 |

| 2-Cl | 16 | 14 | 18 | 16 |

| 2-NO2 | 18 | 16 | 20 | 18 |

| 2,4-diCl | 20 | 18 | 22 | 20 |

Data sourced from ResearchGate researchgate.net

Anti-inflammatory Potential and Associated Biological Mechanisms

Derivatives of acetophenone (B1666503), including chalcones, are recognized for their significant anti-inflammatory properties. dovepress.com Specifically, derivatives of 2',5'-dihydroxychalcone (B1234639) have been shown to possess potent anti-inflammatory effects. nih.gov The anti-inflammatory action of these compounds is often mediated through the inhibition of key inflammatory mediators and signaling pathways.

One of the primary mechanisms is the inhibition of nitric oxide (NO) production. nih.gov Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. Studies have demonstrated that 2',5'-dialkoxychalcones and 2',5'-dihydroxy-4-chloro-dihydrochalcone can inhibit NO production in activated macrophage-like cells and microglial cells. nih.gov This inhibition is achieved by suppressing the expression of the iNOS protein. nih.gov

Furthermore, these derivatives can modulate the arachidonic acid cascade, a critical pathway in inflammation. They have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. dovepress.comnih.gov A related compound, 2,5-dihydroxyacetophenone, was found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The mechanism for this involves blocking the ERK1/2 and nuclear factor-κB (NF-κB) signaling pathways, which are crucial for the transcription of inflammatory genes. nih.govnih.gov

The anti-inflammatory effects of chalcone derivatives are summarized in the table below.

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Compound | Target | Effect |

|---|---|---|

| 2',5'-Dialkoxychalcones | Nitric Oxide (NO) Production | Inhibition in activated microglial and macrophage-like cells. nih.gov |

| 2',5'-Dihydroxy-4-chloro-dihydrochalcone | Nitric Oxide (NO) Production | Inhibition in activated microglial and macrophage-like cells. nih.gov |

| 2',5'-Dihydroxychalcone Derivatives | iNOS and COX-2 | Suppression of protein expression and enzyme activity. nih.gov |

| 2,5-Dihydroxyacetophenone | TNF-α and IL-6 Production | Decreased levels via down-regulation of mRNA expression. nih.gov |

| 2,5-Dihydroxyacetophenone | ERK1/2 and NF-κB Pathways | Inhibition of phosphorylation and nuclear translocation. nih.gov |

Analgesic Activities and Receptor Interactions of Chalcone Derivatives

The chalcone scaffold is a recurring motif in compounds exhibiting analgesic properties. xianshiyoudaxuexuebao.comresearchgate.net Research into chalcone derivatives has revealed both peripheral and central analgesic effects, suggesting multiple mechanisms of action, including interactions with the opioid system. nih.gov

A study on a fraction containing three dimeric chalcones demonstrated significant analgesic activity in mouse models of pain. nih.gov This chalcone-enriched fraction was effective in reducing acetic acid-induced abdominal contractions, a model for visceral pain. nih.gov In the formalin test, which models both acute and inflammatory pain, the fraction predominantly inhibited the second phase of the pain response. nih.gov This later phase is associated with inflammatory processes and central sensitization.

Importantly, the analgesic effect in the formalin test was reversed by naloxone, an opioid receptor antagonist. nih.gov This finding strongly indicates an involvement of the endogenous opioid system in the analgesic action of these chalcone derivatives. nih.gov Furthermore, the chalcone fraction also demonstrated efficacy in the hot-plate test, a model of centrally mediated pain, by increasing the reaction time to a thermal stimulus. nih.gov This reinforces the idea that these compounds can act at the level of the central nervous system to alleviate pain.

Anticancer and Antitumor Research Avenues for Derived Compounds

Chalcones derived from substituted acetophenones, particularly those with a 2',5'-dihydroxy substitution pattern, have emerged as a promising class of anticancer agents. nih.gov These compounds exhibit cytotoxicity against a variety of tumor cell lines and can also target the tumor microenvironment by inhibiting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

A series of synthesized 2',5'-dihydroxychalcones were evaluated for their anticancer potential. It was found that chalcones bearing electron-withdrawing substituents on one of the aromatic rings displayed potent cytotoxicity against cancer cells. nih.gov One compound in particular, 2-chloro-2',5'-dihydroxychalcone, showed marked cytotoxic selectivity towards human umbilical vein endothelial cells (HUVECs), which are a key component of blood vessels. nih.gov This compound also potently inhibited the formation of tube-like structures by HUVECs in an in vitro model of angiogenesis. nih.gov

In vivo studies using a mouse model of Lewis lung carcinoma confirmed the antitumor potential of 2-chloro-2',5'-dihydroxychalcone, which significantly inhibited tumor growth. nih.gov Another class of compounds that can be derived from related starting materials are 2,5-diketopiperazines (DKPs), which are also being extensively investigated for their anticancer properties. mdpi.comrjeid.comnih.gov

The table below shows the IC₅₀ values for some 3,6-diunsaturated 2,5-diketoperazine derivatives against two cancer cell lines.

Table 3: Antiproliferative Effects of 2,5-Diketopiperazine Derivatives (IC₅₀ in μM)

| Compound | A549 (Lung Carcinoma) | Hela (Cervical Cancer) |

|---|---|---|

| 8 | 7.3 | 8.9 |

| 9 | 6.5 | 4.3 |

| 10 | 4.8 | 3.5 |

| 11 | 1.2 | 0.7 |

| 12 | >10 | 5.2 |

| 14 | >10 | 7.6 |

Data sourced from MDPI mdpi.com

Antioxidant Properties and Oxidative Stress Modulation Studies

Chalcones are recognized for their antioxidant capabilities, which are largely attributed to their chemical structure. researchgate.net The presence of a reactive α,β-unsaturated keto-vinylenic group within the chalcone backbone is a key feature contributing to their ability to counteract oxidative stress. researchgate.netnih.govscielo.br

The antioxidant activity of chalcones is often enhanced by the presence of hydroxyl groups on the phenyl rings. researchgate.net These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. The antioxidant properties of chalcones make them interesting candidates for studying their potential to modulate conditions associated with oxidative stress.

Polyoxygenated chalcones, in particular, have been studied for their antiradical activity. scielo.br Research has shown that certain chalcone derivatives can effectively scavenge free radicals and may also enhance the activity of endogenous antioxidant systems. The ability to mitigate free radical damage is a significant aspect of the therapeutic potential of these compounds. researchgate.net

Enzyme Inhibition Studies of Related Acetophenone Derivatives with Relevance to this compound

Acetophenone derivatives have been identified as effective inhibitors of a variety of enzymes, suggesting that derivatives of this compound could also possess significant enzyme-inhibiting activities. nih.gov These inhibitory actions are central to their potential therapeutic applications in a range of diseases.

One area of significant interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. tandfonline.comnih.gov Potent inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. Certain benzonate derivatives of acetophenone have shown α-glucosidase inhibitory activity with IC₅₀ values in the low micromolar range, significantly more potent than the standard drug acarbose. tandfonline.comnih.gov

Acetophenone derivatives have also been investigated as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govrsc.org Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, which is beneficial in Alzheimer's disease. Some acetophenone derivatives act as preferential inhibitors of MAO-B, with IC₅₀ values in the nanomolar range, making them promising leads for the treatment of Parkinson's disease. rsc.org

Furthermore, these compounds have shown inhibitory activity against human carbonic anhydrase isoforms (hCA I and II) and tyrosinase. nih.gov In the context of inflammation, chalcone derivatives have been reported to inhibit enzymes like secretory phospholipase A2, cyclooxygenases (COX-1 and COX-2), and lipoxygenase. dovepress.com

The table below presents the inhibitory constants (Ki) and IC₅₀ values of some acetophenone derivatives against various enzymes.

Table 4: Enzyme Inhibition by Acetophenone Derivatives

| Enzyme | Inhibitor Class | Inhibition Values |

|---|---|---|

| α-Glycosidase | Acetophenone Derivatives | Kᵢ: 167.98 - 304.36 µM nih.gov |

| α-Glycosidase | Benzonate Derivatives of Acetophenone | IC₅₀: 1.68 - 7.88 µM tandfonline.comnih.gov |

| Acetylcholinesterase (AChE) | Acetophenone Derivatives | Kᵢ: 71.34 - 143.75 µM nih.gov |

| Monoamine Oxidase B (MAO-B) | Acetophenone Derivatives | IC₅₀: as low as 11.7 nM rsc.org |

| Human Carbonic Anhydrase I (hCA I) | Acetophenone Derivatives | Kᵢ: 555.76 - 1043.66 µM nih.gov |

| Human Carbonic Anhydrase II (hCA II) | Acetophenone Derivatives | Kᵢ: 598.63 - 945.76 µM nih.gov |

| Tyrosinase | Acetophenone Derivatives | IC₅₀: 73.65 - 101.13 µM nih.gov |

| Cyclooxygenase-1 (COX-1) | Chalcone Derivatives | IC₅₀: as low as 14.65 µM dovepress.com |

Structure-Activity Relationship (SAR) Investigations in Biological Systems

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These investigations systematically modify the chemical structure to understand how different functional groups and substitutions influence their therapeutic effects.

For the anti-inflammatory activity of 2',5'-dihydroxychalcones, SAR studies have revealed that the nature and position of substituents on the aromatic rings are critical. nih.gov Similarly, for anticancer activity, it has been observed that chalcones with electron-withdrawing groups on one of the phenyl rings tend to exhibit potent cytotoxicity. nih.gov

In the context of α-glucosidase inhibition by acetophenone derivatives, SAR analysis has provided several key insights tandfonline.com:

Longer straight-chain alkyl groups at the ester substitution sites can increase inhibitory activity.

The introduction of a branched alkyl chain is favorable for activity.

The presence of a haloalkyl chain may improve inhibition.

For the inhibition of monoamine oxidase B (MAO-B), SAR studies on acetophenone derivatives indicated that substituents at the C3 and C4 positions of the acetophenone ring, particularly halogen-substituted benzyloxy groups, were more favorable for potent inhibition. rsc.org

The antimicrobial activity of 2',5'-dimethyl phenyl chalcones has also been subjected to SAR analysis, correlating the effects of different substituents with their observed biological activity using parameters like Hammett sigma constants. researchgate.net These studies are essential for the rational design of new derivatives with enhanced potency and selectivity for their biological targets. dovepress.com

Advanced Analytical Methodologies and Characterization of 2 ,5 Dimethylacetophenone

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone for the analytical assessment of 2',5'-Dimethylacetophenone. The choice of technique depends on the specific analytical goal, whether it is determining the percentage purity, quantifying the compound in a mixture, or identifying related impurities and isomers.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a primary method for determining the purity of this compound, especially due to its volatility. The technique separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. libretexts.org

Commercial suppliers of this compound routinely use GC to certify the purity of their products. The reported purity levels are typically high, often exceeding 97% or 98%. sigmaaldrich.comsigmaaldrich.comtcichemicals.com A flame ionization detector (FID) is commonly used in this context for its reliability in quantifying organic compounds. revierlabor.com The purity is generally calculated using the peak area normalization method, assuming all constituents have similar detector response factors. lgcstandards.com

Table 1: Reported Purity of Commercial this compound via GC Analysis

| Supplier/Source | Reported Purity (by GC) | Reference |

|---|---|---|

| Sigma-Aldrich | 97% | sigmaaldrich.comsigmaaldrich.com |

| Tokyo Chemical Industry (TCI) | >98.0% | tcichemicals.com |

| LGC Standards | >95% | lgcstandards.com |

| CP Lab Safety | min 98% | calpaclab.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection power of mass spectrometry, making it indispensable for the unambiguous identification of this compound and its potential isomers or impurities. revierlabor.com As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint. libretexts.org

This technique is particularly valuable for distinguishing between structural isomers of dimethylacetophenone, such as 2',4'-dimethylacetophenone (B1329390) and this compound. Although these isomers have the same molecular weight (148.20 g/mol ), their different substitution patterns lead to distinct mass spectra and chromatographic retention times, allowing for their reliable identification in a mixture. nih.gov GC-MS is also instrumental in identifying by-products formed during synthetic reactions, which is crucial for optimizing reaction conditions and understanding reaction mechanisms. tue.nl

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) serves as a complementary technique to GC for purity assessment. revierlabor.com It is particularly useful for analyzing less volatile derivatives or for instances where thermal degradation of the sample in a GC system is a concern. In HPLC, the sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase.

While specific HPLC methods for this compound are not extensively detailed in the literature, methods for its isomers and derivatives provide a strong basis for its analysis. For instance, a reverse-phase (RP) HPLC method has been developed for the related isomer 2',6'-dimethylacetophenone using a C18 column with a mobile phase of acetonitrile (B52724) and water. sielc.com Similarly, a derivative, (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol, was analyzed for purity using a Shimadzu HPLC system, demonstrating the applicability of the technique within this class of compounds. researchgate.net

Table 2: Exemplary HPLC Conditions for Related Dimethylacetophenone Derivatives

| Parameter | Method for (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol researchgate.net | Method for Isomer Separation (e.g., 2',4'-) |

|---|---|---|

| Column | Not specified, but purity of 98.9% was achieved | C18 column |

| Mobile Phase | Not specified | 80:20 Methanol/Water |

| Detection | Not specified | Not specified |

| Retention Time | 8.697 min | Not specified |

Advanced Separation and Purification Methodologies in Synthetic Processes

The synthesis of this compound yields a crude product that must be purified to remove unreacted starting materials, catalysts, and side products. Several methodologies are employed to achieve high purity.

Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction, allowing for a quick qualitative assessment of the formation of the desired product and the consumption of reactants. chemijournal.com

Following the synthesis, common purification techniques include:

Distillation under reduced pressure: This method is effective for separating the liquid this compound from non-volatile impurities or solvents with significantly different boiling points. google.com

Recrystallization: For solid derivatives or if the crude product can be solidified, recrystallization from a suitable solvent, such as ethanol (B145695), is a powerful technique for achieving high purity by selectively crystallizing the target compound while impurities remain in the solution. chemijournal.com

Preparative Chromatography: For obtaining very high purity standards, preparative GC or HPLC can be employed. These techniques operate on the same principles as their analytical counterparts but use larger columns to handle greater quantities of material, allowing for the physical isolation of the purified compound.

The combination of these analytical and purification techniques ensures that this compound can be obtained and verified at high levels of purity, which is essential for its application in research and chemical synthesis.

Environmental Fate and Impact Research of 2 ,5 Dimethylacetophenone and Analogues

Ecological Impact Assessments, with a Focus on Phytotoxicity Studies of Related Dimethylacetophenones

Research into the ecological footprint of 2',5'-dimethylacetophenone remains limited, with safety data sheets indicating a lack of available information regarding its ecotoxicity. thermofisher.comtcichemicals.comspectrumchemical.com However, studies on its structural isomers and related acetophenone (B1666503) derivatives offer significant insights into the potential phytotoxic effects of this class of compounds on terrestrial ecosystems.

A key study investigated the phytotoxic activity of three phenolic compounds found in the essential oil of Cistus ladanifer: propiophenone (B1677668), 4'-methylacetophenone (B140295), and 2',4'-dimethylacetophenone (B1329390). nih.govnih.gov This research provides the most comprehensive data to date on the ecological impact of dimethylacetophenone analogues. The study revealed that 2',4'-dimethylacetophenone was the most phytotoxic of the compounds tested. nih.govnih.govresearchgate.net

The phytotoxic effects were found to be dependent on the concentration of the compound, the plant species, and the growth medium (paper vs. soil). nih.govnih.gov For instance, in trials with Lactuca sativa (lettuce), 2',4'-dimethylacetophenone demonstrated significant inhibition of radicle growth at a concentration of 1 mM when tested on paper. nih.gov Conversely, a lower concentration of 0.1 mM stimulated hypocotyl length. This suggests a hormetic effect, where the substance has opposite effects at different concentrations.

In studies conducted in soil, 2',4'-dimethylacetophenone was the most phytotoxic compound against Allium cepa (onion), exhibiting a strong, concentration-dependent inhibition of total germination. nih.gov Specifically, it inhibited the total germination of A. cepa by over 42% in soil. The inhibitory effects of these compounds on A. cepa were more pronounced on total germination and radicle length compared to the germination rate and hypocotyl size. nih.govresearchgate.net

The structural characteristics of these acetophenone derivatives, namely the number and position of methyl groups, appear to be critical in determining their phytotoxic efficacy. nih.govnih.govresearchgate.net The greater phytotoxicity of 2',4'-dimethylacetophenone compared to 4'-methylacetophenone and propiophenone highlights the influence of dimethyl substitution on its biological activity. nih.govresearchgate.net

The study also noted that monocotyledonous plants like A. cepa are generally more resistant to allelochemicals than dicotyledonous plants such as L. sativa. nih.gov Furthermore, the substrate played a significant role in the observed phytotoxicity. For example, 2',4'-dimethylacetophenone showed greater inhibition in soil, which may be due to interactions with organic matter that enhance its bioavailability.

While direct data on this compound is not available, these findings on its analogue, 2',4'-dimethylacetophenone, provide a crucial framework for understanding its potential environmental impact. The research underscores the likelihood of phytotoxic effects, which could have implications for plant growth and community composition in terrestrial environments where it might be present.

Interactive Data Table: Phytotoxicity of Dimethylacetophenone Analogues

| Compound | Test Species | Concentration | Medium | Observed Effect | Inhibition/Stimulation (%) | Source |

| 2',4'-Dimethylacetophenone | Lactuca sativa | 1 mM | Paper | Inhibition of radicle growth | Significant | nih.gov |

| 2',4'-Dimethylacetophenone | Lactuca sativa | 0.1 mM | Paper | Stimulation of hypocotyl length | Significant | |

| 2',4'-Dimethylacetophenone | Lactuca sativa | 1 mM | Paper | 7.5% reduction in total germination | -7.5% | |

| 2',4'-Dimethylacetophenone | Lactuca sativa | 1 mM | Soil | 4.5% reduction in total germination | -4.5% | |

| 2',4'-Dimethylacetophenone | Allium cepa | Not Specified | Soil | Inhibition of total germination | >-42% | |

| 4'-Methylacetophenone | Lactuca sativa | Not Specified | Not Specified | IC50 for germination rate = 0.4 mM | -50% (at 0.4 mM) | nih.govnih.govresearchgate.net |

| Propiophenone | Lactuca sativa | Not Specified | Not Specified | IC50 for hypocotyl size = 0.1 mM | -50% (at 0.1 mM) | nih.govnih.govresearchgate.net |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2',5'-Dimethylacetophenone, and how do substituent positions influence reaction efficiency?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible routes. For acetophenone derivatives, Friedel-Crafts acylation with acetyl chloride and a substituted benzene ring (e.g., 2,5-dimethylbenzene) is common. Substituent positions affect steric hindrance and electronic effects; methyl groups in the 2' and 5' positions may require optimized Lewis acid catalysts (e.g., AlCl₃) and reaction temperatures to enhance regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies methyl and ketone groups, with chemical shifts for aromatic protons influenced by substituent positions. Mass spectrometry (MS) confirms molecular weight (e.g., 162.23 g/mol for C₁₀H₁₂O). Infrared (IR) spectroscopy detects the carbonyl stretch (~1680 cm⁻¹). Cross-referencing with databases like NIST ensures accuracy .

Q. How does solubility impact experimental design for this compound in organic reactions?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, acetone) is critical for kinetic studies, while non-polar solvents (e.g., chloroform) suit electrophilic substitutions. Pre-screening solubility via Hansen solubility parameters can optimize reaction conditions. For example, similar acetophenones dissolve best in ethyl acetate or dichloromethane .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and intermediate stability, identifying bottlenecks in Friedel-Crafts pathways. Conflicting yields may arise from solvent polarity or catalyst activation; molecular dynamics simulations can model solvent effects. Validation via experimental controls (e.g., varying AlCl₃ concentrations) reconciles discrepancies .

Q. What metabolic pathways involve this compound, and how are in vivo studies designed to track its bioactivity?

- Methodological Answer : As an endogenous metabolite (similar to 2',4'-dimethylacetophenone), it may undergo cytochrome P450-mediated oxidation. Radiolabeled analogs (e.g., ¹⁴C-labeled methyl groups) enable tracking in murine models. LC-MS/MS quantifies metabolites in plasma, while knock-out models validate enzyme specificity .

Q. What strategies address stability issues during storage of this compound?

- Methodological Answer : Degradation via ketone oxidation or photolysis requires inert atmospheres (N₂/Ar) and amber vials. Accelerated stability studies (40°C/75% RH) over 6–12 months predict shelf life. Additives like BHT (0.01% w/w) inhibit free radical formation. Purity is monitored via HPLC with UV detection at 254 nm .

Q. How do structural modifications of this compound enhance its utility in material science applications?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4' position alters electronic properties for optoelectronic materials. Suzuki-Miyaura coupling with aryl boronic acids creates π-conjugated systems. Thermogravimetric analysis (TGA) evaluates thermal stability for polymer composites .

Data Analysis & Interpretation

Q. How are contradictory toxicity profiles of methyl-substituted acetophenones resolved?

- Methodological Answer : Comparative toxicogenomics (e.g., EC₅₀ values in zebrafish embryos) identifies substituent-specific effects. For this compound, Ames tests assess mutagenicity, while molecular docking predicts binding to detoxification enzymes like glutathione S-transferase. Meta-analyses of PubChem data contextualize findings .

Q. What statistical methods validate reproducibility in synthetic protocols for this compound?

- Methodological Answer : Design of Experiments (DoE) with factorial designs (e.g., 2³ factors: catalyst loading, temperature, solvent) identifies critical variables. RSD (relative standard deviation) <5% across triplicate runs ensures reproducibility. Multivariate analysis (PCA) reduces noise from auxiliary parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。